molecular formula C10H14N2 B1366462 Rivanicline CAS No. 538-79-4

Rivanicline

Cat. No. B1366462
CAS RN: 538-79-4
M. Wt: 162.23 g/mol
InChI Key: JUOSGGQXEBBCJB-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rivanicline is a synthetic compound that belongs to the class of nicotinic acetylcholine receptor agonists. It has been extensively studied in recent years due to its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Research Infrastructures and Their Impact

  • Scientific Effects of Large Research Infrastructures in China :This study evaluates the impact of large research infrastructures in China on scientific activities. It discusses how these infrastructures contribute to scientific and technological advancement, talent cultivation, networking, and clustering effects. Such facilities are crucial for acquiring new knowledge and fostering scientific organizations and talent (Qiao, Mu, & Chen, 2016).

  • Science Use in Regulatory Impact Analysis :This paper investigates how scientific research is utilized in regulatory impact analyses, particularly in the context of politically controversial regulations. It highlights the significant role of scientific research in justifying regulations, especially those under high political scrutiny (Costa, Desmarais, & Hird, 2015).

Enhancing Research through Collaboration and Infrastructure

  • Advancing Food, Nutrition, and Health Research in Europe :The EuroDISH project aimed to map existing research infrastructures in Europe related to food and health, identifying needs and conceptualizing a pan-European DISH-RI. This infrastructure would facilitate network building and provide access to standardized data and tools, enhancing the scientific community's capabilities (Snoek et al., 2018).

  • Recommendations for Cooperation between Research Infrastructures :This paper emphasizes the importance of international cooperation in science and technology to address global challenges. Research infrastructures play a key role in enabling scientists to use facilities and services to accelerate scientific achievements and promote sustainable research (Kim, 2021).

Application in Various Fields

  • Toxicity and Tissue Distribution of Magnetic Nanoparticles in Mice :While not directly related to Rivanicline, this study investigates the biological distribution and potential toxicity of magnetic nanoparticles in mice. Such research contributes to understanding the implications of nanomaterials in bioscience, which can be relevant for drug development and related fields (Kim et al., 2006).

These studies highlight the importance of research infrastructures, international collaboration, and the application of scientific research in various domains. Although they do not directly address Rivanicline, they provide insights into the

environment and methodologies that could be applicable to research on such compounds.

For further information on each study and its relevance, please refer to the provided links:

properties

IUPAC Name

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h2,4-6,8-9,11H,3,7H2,1H3/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOSGGQXEBBCJB-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C/C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017740
Record name Rivanicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rivanicline is a (E)-metanicotine hemigalactarate. It effectively inhibits TNF- and LPS-induced IL-8 production in different cell types.
Record name Rivanicline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05855
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Rivanicline

CAS RN

15585-43-0, 538-79-4
Record name Rivanicline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15585-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metanicotine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rivanicline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015585430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rivanicline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05855
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metanicotine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66331
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rivanicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIVANICLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H35LF645A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rivanicline
Reactant of Route 2
Reactant of Route 2
Rivanicline
Reactant of Route 3
Reactant of Route 3
Rivanicline
Reactant of Route 4
Rivanicline
Reactant of Route 5
Reactant of Route 5
Rivanicline
Reactant of Route 6
Reactant of Route 6
Rivanicline

Citations

For This Compound
27
Citations
TSA Heugebaert, M Van Overtveldt, A De Blieck… - RSC Advances, 2014 - pubs.rsc.org
The highly potent natural alkaloid epibatidine remains a source of inspiration in the search for new analgesic drugs. In this paper, we describe an expansion of our previously reported …
Number of citations: 6 pubs.rsc.org
TE Moudaka, P Murugan… - Pertanika Journal of …, 2023 - journals-jd.upm.edu.my
Tuberculosis (TB) remains a serious threat to human health with the advent of multi-drug resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The …
Number of citations: 6 www.journals-jd.upm.edu.my
F Ye, J Liang, T Wang, X Wu, J Li, K Lan, W Sheng - World Neurosurgery, 2022 - Elsevier
… Additionally, the target miRNAs (eg, miR-21-5p, miR-590-5p, miR-6834-3p) and related drugs (eg, ABX-IL8, HUMAX-IL8, rivanicline) of the hub genes were predicted for further study. …
Number of citations: 2 www.sciencedirect.com
JT Nguyen, A Yamani, Y Kiso - Current pharmaceutical design, 2006 - ingentaconnect.com
Alzheimer's disease is a form of sporadic, age-related dementia. According to the “amyloid hypothesis”, the processing of β-amyloid precursor protein (APP) leads to the formation of …
Number of citations: 39 www.ingentaconnect.com
K Slemp - 2021 - kb.osu.edu
The current study focused on five FDA approved drugs that are prescribed to treat various neurological conditions. The drugs selected for the study include Memantine, Levodopa, …
Number of citations: 0 kb.osu.edu
M Swain, G Sadykhov, R Wang… - Angewandte Chemie …, 2020 - Wiley Online Library
… Finally, we have achieved the synthesis of the drug (E)-metanicotine (19), commonly known as rivanicline, developed originally as a potential treatment for Alzheimer's disease. The …
Number of citations: 29 onlinelibrary.wiley.com
K Fukuyama, M Fukuzawa… - British Journal of …, 2020 - Wiley Online Library
Background and Purpose The mechanisms causing spontaneous epileptic seizures, including carbamazepine‐resistant/zonisamide ‐sensitive seizures and comorbidity in autosomal …
Number of citations: 36 bpspubs.onlinelibrary.wiley.com
D Bertrand, TL Wallace - Behavioral Pharmacology of the Cholinergic …, 2020 - Springer
Since its identification over a hundred years ago, the neurotransmitter acetylcholine (ACh) has proven to play an essential role in supporting many diverse functions. Some well-…
Number of citations: 38 link.springer.com
MR Post, GS Tender, HA Lester, DA Dougherty - Eneuro, 2017 - eneuro.org
A cation-π interaction between the ammonium group of an agonist and a conserved tryptophan termed TrpB is a near universal feature of agonist binding to nicotinic acetylcholine …
Number of citations: 12 www.eneuro.org
R Hurst, H Rollema, D Bertrand - Pharmacology & therapeutics, 2013 - Elsevier
Substantial progress in the identification of genes encoding for a large number of proteins responsible for various aspects of neurotransmitter release, postsynaptic detection and …
Number of citations: 575 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.